

A Technical Guide to the Physical and Chemical Properties of D-Arabitol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabitol, a five-carbon sugar alcohol (pentitol), is a naturally occurring polyol found in various plants, fungi, and lichens.[1] As a metabolite, it plays a role in the pentose phosphate pathway (PPP).[2][3] Its properties make it a compound of interest in the food industry as a low-calorie sweetener, in pharmaceuticals as an excipient, and as a diagnostic marker for certain fungal infections.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of D-Arabitol, detailed experimental protocols for their determination, and a visualization of its key metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of D-Arabitol are summarized below. These properties are crucial for its application in various scientific and industrial fields.

General and Structural Properties



Property	Value	Source(s)
IUPAC Name	(2R,4R)-pentane-1,2,3,4,5- pentol	[4][5]
Synonyms	D-Arabinitol, D-Lyxitol	[4]
Molecular Formula	C5H12O5	[4][6]
Molecular Weight	152.15 g/mol	[4][7]
Monoisotopic Mass	152.06847348 Da	[4]
CAS Number	488-82-4	[6][8]
Appearance	White to off-white crystalline powder	[1][7]

Physicochemical Data

Property	Value	Source(s)
Melting Point	101-104 °C	[2][4]
Boiling Point	494.5 ± 40.0 °C at 760 mmHg	[7]
Density	1.5 ± 0.1 g/cm ³	[7]
Water Solubility	729 mg/mL; soluble in water (50 mg/ml)	[1][4][7]
logP	-3.77	[7]
рКа	13.24 ± 0.20 (Predicted)	[1]
Optical Rotation	$[\alpha]^{20}/D$ +10 to +14° (c=5, Na ₂ B ₄ O ₇ soln.)	[9][10]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of D-Arabitol are outlined below.



Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid like D-Arabitol.[11]

- Sample Preparation: The D-Arabitol sample should be thoroughly dried and finely powdered.
 [2]
- Capillary Tube Loading: A small amount of the powdered D-Arabitol is introduced into a
 capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a
 height of about 2-3 mm.[1][12]
- Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[11]
- Heating: The sample is heated at a steady rate. As the temperature approaches the
 expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to
 ensure accuracy.[11]
- Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is the completion of melting. The melting point is reported as this range.[11]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a specific solvent.[13]

- Preparation: An excess amount of D-Arabitol is added to a known volume of deionized water in a flask.
- Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[13]



- Quantification: The concentration of D-Arabitol in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis after solvent evaporation.
- Calculation: The solubility is expressed as the mass of D-Arabitol per volume of water (e.g., mg/mL).

Optical Rotation Measurement

Optical rotation is a key property for chiral molecules like D-Arabitol and is measured using a polarimeter.[14]

- Solution Preparation: A solution of D-Arabitol is prepared by accurately weighing a known amount of the compound and dissolving it in a specific solvent (e.g., a sodium borate solution as indicated in some literature) in a volumetric flask to a known volume.[9][10]
- Polarimeter Calibration: The polarimeter is calibrated by first measuring the rotation of the pure solvent (the blank). This value is subtracted from the sample reading.[15]
- Measurement: The prepared D-Arabitol solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The optical rotation is measured at a specific wavelength (usually the sodium D-line at 589.3 nm) and temperature (e.g., 20 °C or 25 °C).
 [14][16]
- Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (I × c) where α is the observed rotation in degrees, I is the path length in decimeters, and c is the concentration in g/mL.[17]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of D-Arabitol.

• Standard and Sample Preparation: A standard solution of high-purity D-Arabitol is prepared at a known concentration. The test sample is also dissolved in the mobile phase to a similar concentration.



- Chromatographic Conditions: A suitable HPLC column, such as an amino-functionalized column (e.g., MicroPak SP NH₂), is used.[18] The mobile phase is typically a mixture of acetonitrile and water.[18] The flow rate and column temperature are optimized for good separation.
- Injection and Detection: Equal volumes of the standard and sample solutions are injected into the HPLC system. A refractive index (RI) detector is commonly used for sugar alcohols.
- Data Analysis: The purity of the D-Arabitol sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The identity of the D-Arabitol peak is confirmed by comparing its retention time with that of the standard.[6]

Metabolic Pathways and Biological Significance

D-Arabitol is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and pentose sugars.

Biosynthesis of D-Arabitol from Glucose

In many fungi and yeasts, D-Arabitol is synthesized from glucose via the pentose phosphate pathway.[19][20] The key precursor is D-ribulose-5-phosphate, which is dephosphorylated and then reduced to form D-Arabitol.[19][21]



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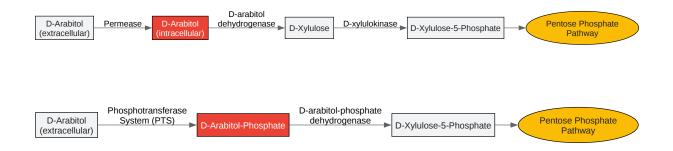
Caption: Biosynthesis of D-Arabitol from Glucose via the Pentose Phosphate Pathway.

Catabolism of D-Arabitol in Bacteria

Bacteria have evolved different pathways for the utilization of D-Arabitol as a carbon source. Two such pathways are depicted below.



In some bacteria, D-Arabitol is transported into the cell by a permease and then oxidized and phosphorylated to enter the pentose phosphate pathway.



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